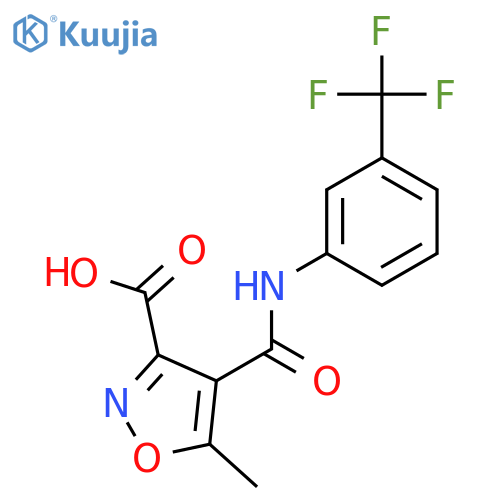Cas no 339012-83-8 (5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid)

339012-83-8 structure
商品名:5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid
CAS番号:339012-83-8
MF:C13H9F3N2O4
メガワット:314.216773748398
MDL:MFCD00793091
CID:3061031
PubChem ID:2775564
5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 3-Carboxy-5-methylisoxazole-4-carbox(3-trifluoromethyl)anilide
- 339012-83-8
- 5-methyl-4-{[3-(trifluoromethyl)phenyl]carbamoyl}-1,2-oxazole-3-carboxylic acid
- HEYOBNARZABBEQ-UHFFFAOYSA-N
- 5-methyl-4-[[3-(trifluoromethyl)anilino]carbonyl]-3-isoxazolecarboxylic acid
- 5-methyl-4-([3-(trifluoromethyl)anilino]carbonyl)-3-isoxazolecarboxylic acid
- AKOS005070989
- 5-Methyl-4-((3-(trifluoromethyl)phenyl)carbamoyl)isoxazole-3-carboxylicacid
- 5-methyl-4-(3-(trifluoromethyl)phenylcarbamoyl)isoxazole-3-carboxylic acid
- SCHEMBL7824661
- MFCD00793091
- 5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic acid
- CS-0327694
- 5-Methyl-4-((3-(trifluoromethyl)phenyl)carbamoyl)isoxazole-3-carboxylic acid
- 7J-922
- 5-methyl-4-[[3-(trifluoromethyl)phenyl]carbamoyl]-1,2-oxazole-3-carboxylic Acid
- 5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid
-
- MDL: MFCD00793091
- インチ: InChI=1S/C13H9F3N2O4/c1-6-9(10(12(20)21)18-22-6)11(19)17-8-4-2-3-7(5-8)13(14,15)16/h2-5H,1H3,(H,17,19)(H,20,21)
- InChIKey: HEYOBNARZABBEQ-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=NOC(C)=C1C(NC2=CC=CC(C(F)(F)F)=C2)=O)O
計算された属性
- せいみつぶんしりょう: 314.05144126g/mol
- どういたいしつりょう: 314.05144126g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 444
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- ゆうかいてん: 178
- ふってん: 178°C
5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid セキュリティ情報
- 危害声明: Irritant
-
危険物標識:

- 危険レベル:IRRITANT
- ちょぞうじょうけん:Sealed in dry,2-8°C
5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M029640-50mg |
5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic Acid |
339012-83-8 | 50mg |
$ 380.00 | 2022-06-04 | ||
| Chemenu | CM309343-1g |
5-Methyl-4-((3-(trifluoromethyl)phenyl)carbamoyl)isoxazole-3-carboxylic acid |
339012-83-8 | 95% | 1g |
$*** | 2023-05-30 | |
| abcr | AB157678-1g |
5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic acid; . |
339012-83-8 | 1g |
€950.60 | 2025-02-19 | ||
| abcr | AB157678-500mg |
5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic acid; . |
339012-83-8 | 500mg |
€620.80 | 2025-02-19 | ||
| Ambeed | A113910-1g |
5-Methyl-4-((3-(trifluoromethyl)phenyl)carbamoyl)isoxazole-3-carboxylic acid |
339012-83-8 | 95+% | 1g |
$619.0 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1398364-500mg |
5-Methyl-4-((3-(trifluoromethyl)phenyl)carbamoyl)isoxazole-3-carboxylic acid |
339012-83-8 | 95+% | 500mg |
¥4870.00 | 2024-05-18 | |
| TRC | M029640-100mg |
5-Methyl-4-{[3-(trifluoromethyl)anilino]carbonyl}-3-isoxazolecarboxylic Acid |
339012-83-8 | 100mg |
$ 625.00 | 2022-06-04 | ||
| 1PlusChem | 1P00BZ8S-500mg |
3-Carboxy-5-methylisoxazole-4-carbox(3-trifluoromethyl)anilide |
339012-83-8 | 500mg |
$425.00 | 2025-02-25 | ||
| A2B Chem LLC | AF58092-500mg |
3-Carboxy-5-methylisoxazole-4-carbox(3-trifluoromethyl)anilide |
339012-83-8 | 500mg |
$253.00 | 2024-04-20 | ||
| Chemenu | CM309343-1g |
5-Methyl-4-((3-(trifluoromethyl)phenyl)carbamoyl)isoxazole-3-carboxylic acid |
339012-83-8 | 95% | 1g |
$793 | 2021-08-18 |
5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid 関連文献
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914
339012-83-8 (5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid) 関連製品
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
推奨される供給者
Amadis Chemical Company Limited
(CAS:339012-83-8)5-Methyl-4-{3-(trifluoromethyl)anilinocarbonyl}-3-isoxazolecarboxylic Acid

清らかである:99%
はかる:1g
価格 ($):557.0